Diastereomeric Purity vs. Product of Engineered Transaminase Biocatalysis
The (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is a distinct diastereomer relative to the (1S,4R,5R)-amine that is the primary product of patent-protected, highly selective engineered transaminase enzymes. The Merck Sharp & Dohme patent (US 2024/0247240 A1) explicitly claims enzyme variants with 'improved selectivity' for converting (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one into the (1S,4R,5R)-amine [1]. This makes the (1S,5R)-amine an essential stereochemical control to validate biocatalytic selectivity and to probe structure-activity relationships where the C-4 configuration is the sole variable.
| Evidence Dimension | Stereochemical outcome at C-4 |
|---|---|
| Target Compound Data | (1S,5R)-configuration (C-4 relative stereochemistry undefined/opposite to 4R) |
| Comparator Or Baseline | (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine, produced as the major product by engineered transaminases |
| Quantified Difference | Qualitative difference in C-4 stereochemistry; the (1S,5R) isomer is not produced as the major product by the patented enzyme variants |
| Conditions | Biocatalytic transamination of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one, per patent US 2024/0247240 A1 |
Why This Matters
Possessing the 'off-target' (1S,5R) diastereomer is essential for validating the selectivity of a commercial biocatalytic process and for SAR studies where C-4 configuration dramatically alters biological activity.
- [1] TRANSAMINASE ENZYMES FOR THE TRANSAMINATION OF (1S,5R)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE. Merck Sharp & Dohme LLC, Patent US 2024/0247240 A1, July 25, 2024. View Source
